
methyl 4-(N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)sulfamoyl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-(N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)sulfamoyl)benzoate, also known as PF-06282999, is a small molecule inhibitor that targets the enzyme fatty acid amide hydrolase (FAAH). FAAH is responsible for breaking down endocannabinoids, which are natural compounds in the body that regulate pain, mood, and inflammation. Inhibition of FAAH leads to an increase in endocannabinoid levels, which can produce analgesic and anti-inflammatory effects.
Aplicaciones Científicas De Investigación
Molecular Structure and Synthesis
- The detailed analysis of molecular structures similar to "methyl 4-(N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)sulfamoyl)benzoate" reveals complex hydrogen bonding patterns, contributing to unique crystalline arrangements. For instance, studies have explored hydrogen-bonded sheets and chains in related compounds, demonstrating the importance of N-H...N, N-H...O, and C-H...O hydrogen bonds in determining molecular geometry and stability (Portilla et al., 2007). This foundational knowledge aids in the design and synthesis of new molecules with desired physical and chemical properties.
Potential Applications
- The synthesis and characterization of novel arylazopyrazolones substituted with thiazolyhydrazone, as discussed by Shah (2014), indicate significant antimicrobial activity against various bacteria and fungi. This suggests potential applications of similar compounds in developing new antimicrobial agents (Shah, 2014).
- Another study focused on the synthesis of deuterated analogs for bioanalytical standards in clinical trials, demonstrating the compound's role in improving analytical methodologies for drug development and pharmacokinetic studies (Rozze & Fray, 2009).
- Research into the synthesis of heterocycles featuring a cyclopropyl substituent from methyl 3-cyclopropyl-3-oxopropanoate highlights the compound's utility in generating new molecules with potential therapeutic properties (Pokhodylo, Matiichuk, & Obushak, 2010).
Propiedades
IUPAC Name |
methyl 4-[(5-cyclopropyl-1-methylpyrazol-3-yl)methylsulfamoyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O4S/c1-19-15(11-3-4-11)9-13(18-19)10-17-24(21,22)14-7-5-12(6-8-14)16(20)23-2/h5-9,11,17H,3-4,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFWFTINTURMFES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)CNS(=O)(=O)C2=CC=C(C=C2)C(=O)OC)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-ethoxyphenyl)-2-[3-(2-furylmethyl)-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)
![2-(4-benzyl-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2806416.png)
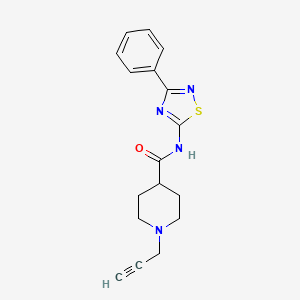
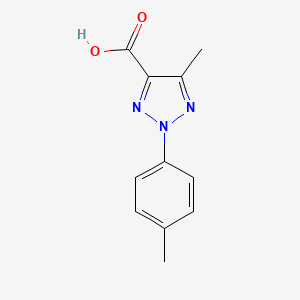
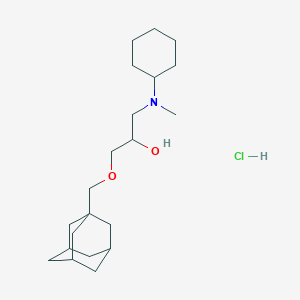
![N-butyl-4-((1-(3-chlorobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)cyclohexanecarboxamide](/img/structure/B2806422.png)
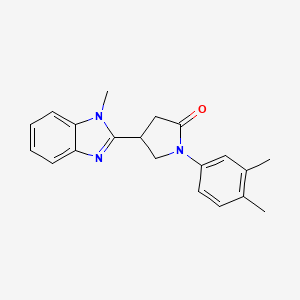
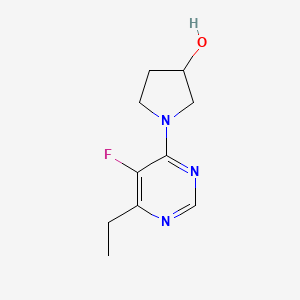
![N-([2,4'-bipyridin]-4-ylmethyl)-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B2806427.png)
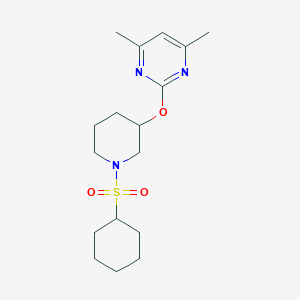
![5-[4-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B2806434.png)
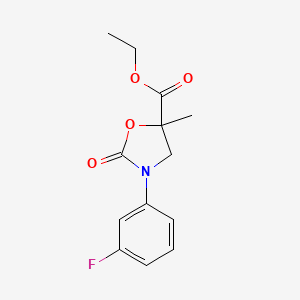
![2-chloro-N-[4-(trifluoromethylsulfanyl)phenyl]pyridine-3-carboxamide](/img/structure/B2806436.png)